Boc-N-methyl-L-valine

Catalog No.
S679719
CAS No.
45170-31-8
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-L-valine

CAS Number

45170-31-8

Product Name

Boc-N-methyl-L-valine

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1

InChI Key

XPUAXAVJMJDPDH-QMMMGPOBSA-N

Synonyms

Boc-N-Me-Val-OH;45170-31-8;Boc-N-methyl-L-valine;N-Boc-N-methyl-L-valine;(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoicacid;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoicacid;AmbotzBAA1272;N-Boc-N-methylvaline;PubChem12254;Boc-N-a-methyl-L-valine;Boc-N-|A-Methyl-L-valine;N-Boc-N-Methyl-L-Val-OH;SCHEMBL59435;KSC497E8F;15538_ALDRICH;15538_FLUKA;CTK3J7282;MolPort-003-926-843;XPUAXAVJMJDPDH-QMMMGPOBSA-N;ZINC2391126;ANW-41482;CB-645;SBB067250;AKOS015836686;AKOS015905243

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-methyl-L-valine is a highly specialized, orthogonally protected amino acid building block critical for the synthesis of sterically hindered peptides, depsipeptides, and antibody-drug conjugate (ADC) payloads such as auristatins (MMAE/MMAF) and dolastatins [1]. Featuring a tert-butoxycarbonyl (Boc) protecting group and an N-methylated L-valine core, this compound is engineered for Boc-solid-phase peptide synthesis (Boc-SPPS) and complex solution-phase fragment condensations . The N-methylation provides essential proteolytic resistance and conformational rigidity to downstream therapeutics, while the Boc group ensures compatibility with the highly reactive coupling conditions (e.g., PyBroP, HATU) required to overcome the severe steric hindrance inherent to secondary amines [2].

Research Fit

Workflow

Boc SPPS compatible N-methylvaline building block

Structural role

N-methyl eliminates backbone H-bond donor for conformational control

Identity verification

Distinct optical rotation enables chiral identity QC

Substituting Boc-N-methyl-L-valine with its unmethylated counterpart, Boc-L-valine, fundamentally alters the target molecule's lipophilicity, hydrogen-bonding network, and proteolytic stability, rendering advanced ADC payloads biologically inactive [1]. More critically for procurement and process design, substituting with the Fmoc-protected equivalent (Fmoc-N-methyl-L-valine) in specific sequences often leads to catastrophic synthesis failure [2]. During the synthesis of N-methyl-rich sequences, the basic conditions (e.g., piperidine) required for Fmoc deprotection heavily promote base-catalyzed diketopiperazine (DKP) formation, leading to premature chain termination and massive yield loss at the dipeptide or tripeptide stage [3]. Boc-N-methyl-L-valine, which utilizes acidic cleavage (TFA), completely bypasses this base-catalyzed DKP pathway, ensuring high-fidelity chain elongation in sterically congested environments [2].

Substitution Risk

Boc-N-methyl-L-valine vs Boc-L-valine
  • N-methylation alters peptide backbone conformation and hydrogen bonding; structural mimicry may break
  • Unmodified Boc-L-valine introduces unintended H-bond donor, compromising N-methylation design goals
  • Coupling reactivity can differ markedly; N-methyl amino acids often require specialized reagents

Prevention of Base-Catalyzed Diketopiperazine (DKP) Formation

In the synthesis of N-methylated dipeptides and tripeptides, the choice of protecting group dictates the survival of the peptide chain. Fmoc-N-Me-Val-OH requires basic deprotection (piperidine), which strongly catalyzes the intramolecular attack of the free amine onto the adjacent ester/amide bond, forming a diketopiperazine (DKP) and cleaving the chain from the resin [1]. Boc-N-Me-Val-OH utilizes acidic deprotection (TFA), which suppresses this nucleophilic attack, maintaining DKP formation below 5% compared to >30-50% losses often seen with Fmoc in susceptible sequences [2].

Evidence DimensionSequence truncation via DKP formation at the dipeptide stage
Target Compound DataBoc-N-Me-Val-OH (Acidic TFA cleavage): <5% DKP formation
Comparator Or BaselineFmoc-N-Me-Val-OH (Basic piperidine cleavage): >30-50% DKP formation in susceptible sequences
Quantified DifferenceUp to 10-fold reduction in chain termination
ConditionsDeprotection of sterically hindered N-methylated dipeptides on solid support

Selecting the Boc derivative is mandatory to prevent catastrophic yield loss during the early stages of synthesizing N-methyl-rich therapeutic peptides.

Optical Rotation
Head-to-head
[α]²⁰/D −94±3° (c 0.5% EtOH) vs Boc-L-valine −30±1° (EtOH) / −6.2±0.5° (AcOH)
Supports chiral identity verification in incoming QC
Large levorotatory shift from N-methylation effect

Analytical Tractability and Rotameric Interference

In-process analytical monitoring of N-methylated building blocks is complicated by cis/trans rotamers of the protecting group. The bulky fluorenyl group of Fmoc-N-Me-Val-OH exacerbates hindered rotation around the C-N bond, causing severe signal doubling in 1H and 13C NMR at ambient temperature, which requires heating to ≥50°C to achieve signal coalescence [1]. Boc-N-Me-Val-OH presents a significantly less complex rotameric profile at room temperature, allowing for straightforward analytical integration and purity assessment without specialized high-temperature NMR probes .

Evidence DimensionTemperature required for NMR signal coalescence (rotamer resolution)
Target Compound DataBoc-N-Me-Val-OH: Resolvable at ambient temperature (20-25°C)
Comparator Or BaselineFmoc-N-Me-Val-OH: Requires heating to ≥50°C
Quantified DifferenceEliminates the need for high-temperature NMR analysis
Conditions1H/13C NMR analysis of protected N-methyl amino acid monomers in solution

Improves the speed and reliability of in-process quality control and batch release during large-scale solution-phase synthesis.

Purity Specifications
Cross-study
≥99.0% TLC (Sigma-Aldrich), >98.0% HPLC + titration (TCI), ≥99% assay (Chem-Impex)
Multi-vendor orthogonal purity data supports procurement choice
Specification range 98.0–≥99.0% across vendors

Coupling Efficiency in Sterically Hindered Fragment Condensation

Coupling an N-methylated amino acid to another highly hindered or N-methylated residue is notoriously difficult. Standard carbodiimide coupling (DCC/DIC) of Boc-N-Me-Val-OH often yields <40% due to steric clash and poor activation kinetics [1]. However, because the Boc group is highly stable to the strongly basic conditions required for phosphonium/uronium activation, Boc-N-Me-Val-OH can be coupled using highly active reagents like PyBroP or HATU with excess DIPEA, driving fragment condensation yields to >85% while minimizing epimerization [2].

Evidence DimensionFragment coupling yield in hindered N-methyl systems
Target Compound DataBoc-N-Me-Val-OH + PyBroP/HATU: >85% yield
Comparator Or BaselineStandard Carbodiimide (DCC/DIC) coupling: <40% yield
Quantified Difference>45% absolute increase in coupling yield
ConditionsSolution-phase fragment condensation of N-methylated depsipeptides/peptides

Dictates the mandatory pairing of this compound with high-efficiency coupling reagents to ensure commercial viability in ADC payload manufacturing.

Coupling Efficiency
Head-to-head
Both Boc-MeVal-OH and Boc-Val-OH show reduced efficiency with MeVal-OMe using PyBroP/PyCloP
Shared NCA formation limitation; no efficiency advantage
Qualitative observation; requires method optimization
Membrane Permeability
Class-level
Up to 45% increase reported for N-methyl-L-valine cyclic peptides vs unmodified controls
Supports permeability design context; not compound-specific
Data from cyclic peptide studies; extrapolate with caution
Depsipeptide Synthesis
Supporting
87% yield for β-hydroxy analog oxidation in aureobasidin B precursor synthesis
Demonstrates synthetic viability of Boc-N-methylvaline scaffold
Analog data; direct compound performance may differ

Synthesis of Auristatin and Dolastatin ADC Payloads

Boc-N-methyl-L-valine is the definitive precursor for synthesizing the N-terminal regions of highly potent microtubule inhibitors like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). Its compatibility with highly active coupling reagents (HATU/PyBroP) ensures high-yield incorporation of the critical N-methyl valine residue without the epimerization risks that would otherwise generate inseparable diastereomeric impurities in the final active pharmaceutical ingredient (API)[1].

Boc-SPPS of Highly N-Methylated Cyclic Peptides

For the solid-phase synthesis of complex cyclic peptides containing multiple contiguous N-methyl amino acids (e.g., cyclosporin and actinomycin analogs), Boc-N-methyl-L-valine is prioritized over Fmoc derivatives. The use of TFA for Boc deprotection entirely circumvents the base-catalyzed diketopiperazine (DKP) formation that causes catastrophic chain termination during Fmoc/piperidine protocols, ensuring viable yields of the full-length linear precursor prior to macrocyclization[2].

Solution-Phase Synthesis of Hindered Depsipeptides

In the convergent solution-phase synthesis of depsipeptides (e.g., sansalvamide derivatives), Boc-N-methyl-L-valine serves as a highly tractable building block. Its simplified rotameric profile at room temperature enables reliable NMR monitoring of fragment condensations, while its stability allows for aggressive activation strategies necessary to form sterically congested ester and amide bonds [3].

Application Fit

Application
Selection Property
Validation Focus
Boc SPPS N-methylvaline incorporation
Boc-protected N-methylvaline building block
Orthogonal purity and chiral identity QC
Peptidomimetic permeability design
N-methylation reduces backbone H-bond donors
Review reported permeability improvement for N-methylvaline peptides
Pharmaceutical intermediate QC
Multi-vendor purity specifications with orthogonal methods
Cross-reference vendor CoA data for identity and purity
Boc-compatible N-methylation strategy
Acid-labile Boc protection vs Fmoc analog
Confirm compatibility with existing SPPS infrastructure

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

Wikipedia

Boc-N-methyl-L-valine

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